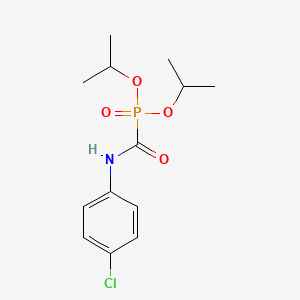
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide is a chemical compound with a complex structure that includes a chlorophenyl group, a phosphoryl group, and two propan-2-yloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide typically involves the reaction of 4-chloroaniline with phosphoryl chloride and isopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide exerts its effects involves interactions with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylformamide
- N-(4-nitrophenyl)-1-di(propan-2-yloxy)phosphorylformamide
Uniqueness
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties
Propiedades
Número CAS |
6952-61-0 |
|---|---|
Fórmula molecular |
C13H19ClNO4P |
Peso molecular |
319.72 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide |
InChI |
InChI=1S/C13H19ClNO4P/c1-9(2)18-20(17,19-10(3)4)13(16)15-12-7-5-11(14)6-8-12/h5-10H,1-4H3,(H,15,16) |
Clave InChI |
IHHSEWLBTWYGKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C(=O)NC1=CC=C(C=C1)Cl)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
![3-bromo-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14143499.png)
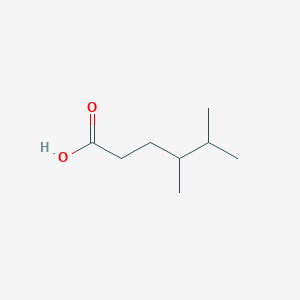
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14143511.png)
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)
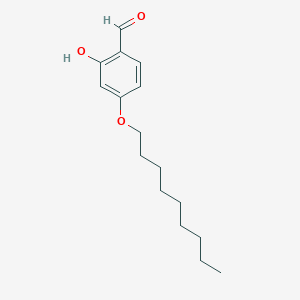
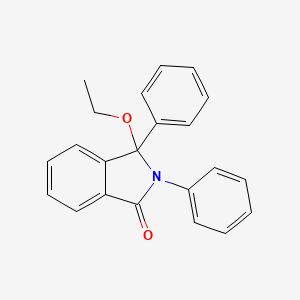
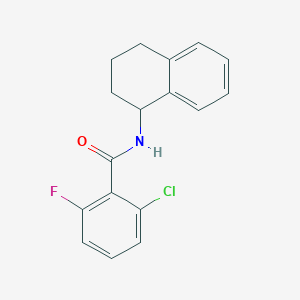
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143526.png)
![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)

![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)
![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)
